An In-Depth Technical Guide to 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents, earning the designation of "privileged structures." The pyrazolo[1,5-a]pyridine core is one such scaffold, valued for its rigid, bicyclic structure and versatile synthetic handles. This guide focuses on a particularly significant derivative: 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid . The introduction of a fluorine atom at the 6-position offers a powerful tool for modulating physicochemical properties such as metabolic stability and binding affinity, while the carboxylic acid at the 3-position provides a crucial attachment point for further chemical elaboration. This molecule has garnered significant attention as a key building block, most notably in the burgeoning field of targeted protein degradation.
This technical guide will provide a comprehensive overview of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid, from its fundamental properties and synthesis to its cutting-edge applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes
The foundational knowledge of a molecule's properties is critical for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1352625-29-6 | [1][2] |
| Molecular Formula | C₈H₅FN₂O₂ | [2] |
| Molecular Weight | 180.14 g/mol | [2] |
| IUPAC Name | 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | [2] |
| SMILES | C1=CC2=C(C=NN2C=C1F)C(=O)O | [2] |
| InChI | InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) | [2] |
Synthesis and Mechanistic Insights
The construction of the pyrazolo[1,5-a]pyridine ring system is a well-established area of heterocyclic chemistry. A robust and widely applicable method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives involves a 1,3-dipolar cycloaddition reaction. This approach offers high regioselectivity and is amenable to a variety of substituted pyridines and alkynes.
Conceptual Synthesis Pathway
The synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can be logically broken down into three key stages: formation of the N-aminopyridinium salt, the [3+2] cycloaddition to form the bicyclic core, and subsequent hydrolysis to the final carboxylic acid.
Caption: Conceptual workflow for the synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid.
Detailed Experimental Protocol
The following protocol is a representative, field-proven method adapted from established literature procedures for the synthesis of related pyrazolo[1,5-a]pyridines.[3]
Step 1: Synthesis of 1-Amino-5-fluoropyridinium Salt
-
To a solution of 5-fluoro-2-aminopyridine in a suitable solvent (e.g., dichloromethane), add an N-aminating agent such as hydroxylamine-O-sulfonic acid portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The resulting pyridinium salt may precipitate from the reaction mixture and can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude salt is often used in the next step without extensive purification.
Causality: The N-amination of the pyridine ring is a crucial step to generate the 1,3-dipole precursor necessary for the subsequent cycloaddition. The choice of the N-aminating agent and reaction conditions is critical to achieve efficient conversion without side reactions.
Step 2: [3+2] Cycloaddition to form Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
-
Suspend the crude 1-amino-5-fluoropyridinium salt in a suitable solvent system, such as a mixture of water and an organic co-solvent (e.g., N,N-dimethylformamide) to aid solubility.[3]
-
Add a base, such as potassium carbonate, to the mixture to generate the ylide in situ.
-
Slowly add ethyl propiolate to the reaction mixture at a controlled temperature.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the pure ethyl ester.
Causality: The 1,3-dipolar cycloaddition is the key ring-forming step. The use of an electron-deficient alkyne like ethyl propiolate ensures a favorable reaction rate and regioselectivity, leading to the desired 3-carboxy ester product. The in situ generation of the ylide minimizes its decomposition.
Step 3: Hydrolysis to 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Dissolve the purified ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the hydrolysis by TLC until the starting ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality: The saponification of the ethyl ester is a standard and efficient method to unmask the carboxylic acid functionality. The acidic workup is crucial to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bicyclic system. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm). The protons on the pyridine and pyrazole rings will exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine substituent.
¹³C NMR Spectroscopy
In the carbon NMR spectrum, the carboxyl carbon will be observed in the typical downfield region for carboxylic acids (around 165-185 ppm).[5] The carbon atoms of the aromatic rings will appear in the range of approximately 110-160 ppm. The carbon atom directly attached to the fluorine will show a large one-bond C-F coupling constant.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (180.14 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Application in Targeted Protein Degradation: The PROTAC Revolution
One of the most exciting applications of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6]
The PROTAC Mechanism
A PROTAC molecule consists of three components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI. This polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Role of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid in PROTAC Design
The 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold is highly valuable in PROTAC design for several reasons:
-
As a Warhead or Linker Component: The pyrazolo[1,5-a]pyridine core can serve as a novel warhead that binds to the protein of interest.[7][8] Its rigid structure can provide a well-defined binding orientation. Alternatively, the carboxylic acid functionality allows it to be readily incorporated into the linker, where the fluorinated pyridine ring can influence the linker's conformation and physicochemical properties, such as solubility and cell permeability.[9]
-
Modulation of Properties: The fluorine atom is a key feature. It can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. This is a common and effective strategy in modern drug design.
-
Synthetic Versatility: The carboxylic acid group at the 3-position provides a reliable handle for conjugation to the rest of the PROTAC molecule, typically through amide bond formation. This allows for the systematic exploration of different linkers and E3 ligase ligands.
The design of the linker is a critical aspect of PROTAC development, as its length, rigidity, and composition significantly impact the formation and stability of the ternary complex, which in turn dictates the efficiency of protein degradation.[9] The incorporation of building blocks like 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid into the linker design space offers medicinal chemists a powerful tool to fine-tune the properties of their PROTACs.
Conclusion and Future Outlook
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is more than just another heterocyclic compound; it is a testament to the power of strategic molecular design. Its unique combination of a privileged scaffold, a modulating fluorine substituent, and a versatile carboxylic acid handle has positioned it as a high-value building block in contemporary drug discovery. Its demonstrated utility in the construction of PROTACs underscores its importance in the development of next-generation therapeutics that target disease-causing proteins for degradation rather than just inhibition.
As our understanding of the complex interplay between the different components of a PROTAC deepens, the rational design of each building block will become increasingly crucial. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge and practical considerations necessary to effectively leverage the potential of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid in their pursuit of novel and impactful medicines.
References
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NET. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(1), 89-101.e10.
-
PubChem. (n.d.). 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Hay, D. A., et al. (2016). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 7(7), 1359-1364.
- arXiv. (2024). html.
- Preti, D., et al. (2015). 5 Combination of 1H and 13C NMR Spectroscopy. NMR-Spektroskopie für die organische Chemie, 199-204.
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Sources
- 1. 1352625-29-6|6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | C8H5FN2O2 | CID 66980604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. explorationpub.com [explorationpub.com]
- 7. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](https://i.imgur.com/8o3v3Y2.png)
![3-Fluoro-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](https://i.imgur.com/4zF7j3w.png)
